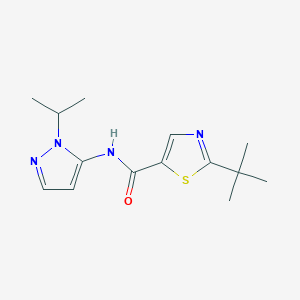
2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a significant role in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide inhibits BTK by binding to the enzyme's active site, thereby preventing the phosphorylation of downstream signaling molecules involved in BCR signaling. This results in the inhibition of B-cell proliferation and survival, leading to the induction of apoptosis. 2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide has also been shown to inhibit the activation of NF-kB, a transcription factor that plays a significant role in the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide has been shown to have potent anti-tumor activity in preclinical studies, with significant reductions in tumor growth observed in animal models of CLL, MCL, and DLBCL. 2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide has also been shown to induce apoptosis in primary CLL cells and inhibit B-cell proliferation in vitro. In addition, 2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide has demonstrated favorable pharmacokinetic properties, with good oral bioavailability and a long half-life, making it an attractive candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis and inhibit B-cell proliferation in vitro. However, the complex synthesis route and the limited availability of 2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide may pose challenges for scaling up experiments or conducting large-scale studies.
Orientations Futures
For the research and development of 2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide include evaluating its safety and efficacy in clinical trials, exploring its potential for combination therapy with other targeted agents, and investigating its mechanism of action in greater detail. Additionally, further studies are needed to optimize the synthesis route and improve the scalability of 2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide for industrial production.
Méthodes De Synthèse
The synthesis of 2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide involves a multi-step process that starts with the preparation of 2-tert-butyl-1,3-thiazole-5-carboxylic acid. This is followed by the formation of the pyrazole ring through a condensation reaction between 2-propan-2-ylhydrazine and ethyl 2-bromoacetate. The final step involves the coupling of the thiazole and pyrazole rings through an amide bond formation reaction with tert-butyl isocyanate. The overall synthesis route is complex and involves several intermediate steps, making it challenging to scale up for industrial production.
Applications De Recherche Scientifique
2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. Preclinical studies have shown that 2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide effectively inhibits BTK activity, resulting in the suppression of BCR signaling, decreased cell proliferation, and induction of apoptosis in B-cell malignancies. 2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide has also demonstrated synergistic effects when combined with other targeted therapies, such as BCL-2 inhibitors and PI3K inhibitors. Clinical trials are currently ongoing to evaluate the safety and efficacy of 2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide in patients with B-cell malignancies.
Propriétés
IUPAC Name |
2-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-9(2)18-11(6-7-16-18)17-12(19)10-8-15-13(20-10)14(3,4)5/h6-9H,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVWDPCQWLVPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=CN=C(S2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

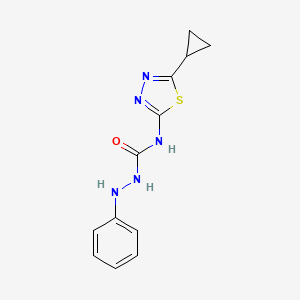
![3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7530642.png)

![1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone](/img/structure/B7530652.png)
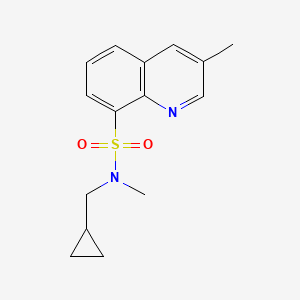
![6-cyclopropyl-N,1-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7530661.png)
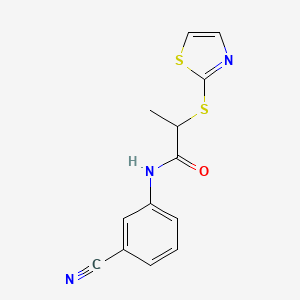
![N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide](/img/structure/B7530669.png)
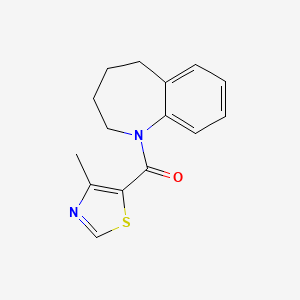
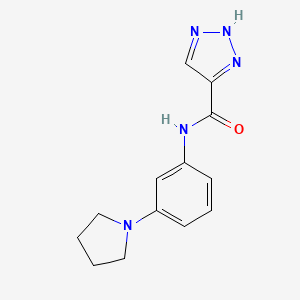
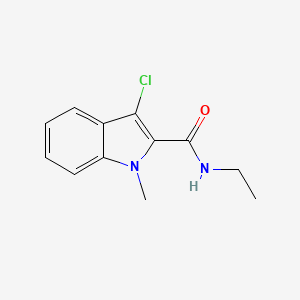

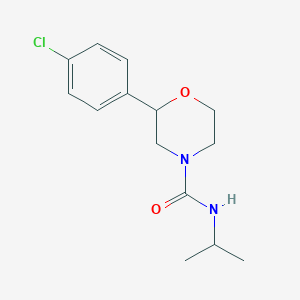
![2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7530725.png)